molecular formula C13H10N2O2S B5543759 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5543759
M. Wt: 258.30 g/mol
InChI Key: YCPYSZXBSIVBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is also known as MOT, and it has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Corrosion Inhibition

5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been researched for their application as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting mild steel in sulfuric acid media, showing high inhibition efficiency attributed to the adsorption of oxadiazole molecules on the metal surface. This adsorption follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface, leading to reduced corrosion rates (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Antimicrobial and Antitubercular Activities

Oxadiazole derivatives, including those with the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The structure-activity relationship studies suggest that the introduction of the oxadiazole ring could enhance the antimicrobial efficacy of these molecules (Shingare et al., 2018).

Anticancer Activity

Research into oxadiazole derivatives has also extended to the evaluation of their anticancer activities. Compounds featuring the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole structure have been tested against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies have found that certain derivatives exhibit good to moderate anticancer activities, making them candidates for further investigation as potential anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Liquid Crystalline Properties

Oxadiazole derivatives, including those based on the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole framework, have been studied for their liquid-crystalline properties. These compounds exhibit nematic and smectic C type mesophases with a wide range of stability, indicating their potential for applications in advanced display technologies and other materials science fields (Cioancă et al., 2011).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives, including those with 5-(3-methoxyphenyl)-3-(2-thienyl) structures, have been synthesized and their nematocidal activities evaluated. Some of these compounds have shown promising activity against the pine wood nematode, Bursaphelenchus xylophilus, offering a new approach to managing this pest that affects forestry resources (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

5-(3-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)13-14-12(15-17-13)11-6-3-7-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPYSZXBSIVBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

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